BuChE-IN-7

Description

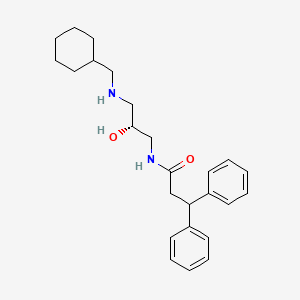

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H34N2O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

N-[(2R)-3-(cyclohexylmethylamino)-2-hydroxypropyl]-3,3-diphenylpropanamide |

InChI |

InChI=1S/C25H34N2O2/c28-23(18-26-17-20-10-4-1-5-11-20)19-27-25(29)16-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-9,12-15,20,23-24,26,28H,1,4-5,10-11,16-19H2,(H,27,29)/t23-/m1/s1 |

InChI Key |

AGQFRFDHZZBREO-HSZRJFAPSA-N |

Isomeric SMILES |

C1CCC(CC1)CNC[C@H](CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |

Canonical SMILES |

C1CCC(CC1)CNCC(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Selective Butyrylcholinesterase Inhibitors in Alzheimer's Disease: A Technical Guide

Disclaimer: As of late 2025, there is no publicly available scientific literature or clinical data for a specific compound designated "BuChE-IN-7". Therefore, this document provides a comprehensive overview of the mechanism of action for selective butyrylcholinesterase (BuChE) inhibitors as a class of therapeutic agents investigated for Alzheimer's disease (AD). The principles and data presented are based on well-characterized selective BuChE inhibitors and are intended to be representative of the likely mechanism for a compound like this compound.

Introduction: The Role of Butyrylcholinesterase in Alzheimer's Disease

Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficit in the neurotransmitter acetylcholine (ACh).[1] The "cholinergic hypothesis" of Alzheimer's has been a cornerstone of drug development, leading to the approval of cholinesterase inhibitors.[2][3] While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh hydrolysis in a healthy brain, its levels tend to decrease as Alzheimer's disease progresses.[4][5] Conversely, the activity of a related enzyme, butyrylcholinesterase (BuChE), is maintained or even increases in the brains of Alzheimer's patients, particularly in association with amyloid plaques and neurofibrillary tangles.[4][5][6] This shift suggests that BuChE plays an increasingly significant role in regulating ACh levels in the later stages of the disease, making it a viable therapeutic target.[4][7][8] Selective inhibition of BuChE is therefore a promising strategy to ameliorate cognitive symptoms and potentially modify disease progression with a different side-effect profile compared to non-selective or AChE-selective inhibitors.[7][9]

Core Mechanism of Action: Potentiation of Cholinergic Neurotransmission

The primary mechanism of action for selective BuChE inhibitors is the enhancement of cholinergic signaling by preventing the breakdown of acetylcholine in the synaptic cleft.

In the Alzheimer's brain, as AChE levels decline, BuChE's role in ACh hydrolysis becomes more prominent.[4] Selective BuChE inhibitors bind to the active site of the BuChE enzyme, preventing it from metabolizing ACh. This leads to an increase in the concentration and duration of action of ACh in the synapse, thereby compensating for the loss of cholinergic neurons and improving neurotransmission.[1][7] Studies in animal models have demonstrated that selective BuChE inhibition leads to a significant elevation of extracellular ACh levels in the brain, which is correlated with improved performance in learning and memory tasks.[1][5][10]

Secondary (Pleiotropic) Mechanisms of Action

Beyond the primary effect on acetylcholine levels, selective BuChE inhibitors are being investigated for other disease-modifying effects.

Modulation of Amyloid-β (Aβ) Processing and Aggregation

BuChE is found to be co-localized with amyloid-β plaques in the Alzheimer's brain.[4][6] Some studies suggest that BuChE may play a role in the maturation and stabilization of these plaques.[6] By inhibiting BuChE, it is hypothesized that the formation of neurotoxic Aβ fibrils could be slowed.[4] Furthermore, some selective BuChE inhibitors, such as cymserine analogs, have been shown in preclinical studies to reduce the levels of secreted Aβ and its precursor protein, APP.[1] This suggests a potential dual role for these inhibitors in both symptomatic relief and targeting a core pathological hallmark of Alzheimer's. However, it is important to note that some studies indicate BuChE may have a protective role by delaying the onset of Aβ fibril formation, suggesting a complex relationship that requires further investigation.[4][11]

Anti-Neuroinflammatory Effects

Neuroinflammation is a key component of Alzheimer's disease pathology, with activated microglia and astrocytes contributing to neuronal damage.[12][13] The cholinergic system is known to have anti-inflammatory properties, often referred to as the "cholinergic anti-inflammatory pathway".[2] By increasing acetylcholine levels, BuChE inhibitors can enhance the stimulation of alpha-7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells like microglia. This can lead to a reduction in the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby dampening the neuroinflammatory response and its detrimental effects on neurons.[2]

Quantitative Data: Inhibitory Potency of Selective BuChE Inhibitors

The efficacy of a BuChE inhibitor is determined by its potency (IC50) and its selectivity over AChE. High selectivity is desirable to minimize AChE-related side effects.[9] The table below summarizes inhibitory concentrations for several well-characterized selective BuChE inhibitors and reference compounds.

| Compound/Drug | Target Enzyme | IC50 (µM) | Selectivity (AChE/BuChE) | Reference |

| Cymserine | Human BuChE | 0.063 - 0.100 | ~15x for BuChE | [9],[8] |

| Rivastigmine | Human BuChE | 0.495 | Dual Inhibitor | [14] |

| Human AChE | 74.2 | [14] | ||

| Donepezil | Human BuChE | 5.91 | ~61x for AChE | [14] |

| Human AChE | 0.096 | [14] | ||

| Compound 1 | BChE | 0.12 ± 0.09 | Selective for BuChE | [15] |

| Compound 7 | BChE | 0.38 ± 0.01 | Selective for BuChE | [15] |

| NCGC00425816 | BChE | 0.04 - 0.08 | 1250-2351x for BuChE | [16] |

| NSC620023 | BChE | <0.05 | >50x for BuChE | [17] |

Note: IC50 values can vary based on experimental conditions and enzyme source (e.g., human, equine).

Experimental Protocols

In Vitro BuChE Inhibition Assay (Ellman's Method)

This is the most common method to determine the inhibitory potency of a compound against BuChE.

Principle: The assay measures the activity of BuChE by monitoring the hydrolysis of a substrate, butyrylthiocholine (BTC), into thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[18][19] The rate of color formation is proportional to the enzyme activity.

Detailed Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

BuChE solution (from equine or human serum) prepared in the buffer.

-

DTNB solution (e.g., 10 mM) in buffer.

-

Butyrylthiocholine iodide (BTC) substrate solution (e.g., 10 mM) in deionized water.

-

Test inhibitor stock solutions (e.g., in DMSO) and serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

Phosphate buffer.

-

DTNB solution.

-

Test inhibitor at various concentrations.

-

BuChE enzyme solution.

-

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 15-20 minutes) to allow the inhibitor to bind to the enzyme.[18]

-

Initiate the reaction by adding the BTC substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined from the resulting dose-response curve.[20]

-

References

- 1. pnas.org [pnas.org]

- 2. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cymserine - Wikipedia [en.wikipedia.org]

- 10. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroinflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroinflammation in the pathogenesis of Alzheimer’s disease. A rational framework for the search of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psychiatrist.com [psychiatrist.com]

- 15. researchgate.net [researchgate.net]

- 16. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of BuChE-IN-7: A Technical Guide

A Dual-Inhibitor Strategy for Neurodegenerative Disease

BuChE-IN-7 has emerged as a significant compound of interest in the field of neurotherapeutics, primarily for its potential in treating Alzheimer's disease. Its mechanism of action is centered on the dual inhibition of two key enzymes implicated in the pathophysiology of neurodegeneration: butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B). This dual-action approach presents a multi-faceted strategy to combat the complex nature of diseases like Alzheimer's, aiming to alleviate symptoms and potentially modify the disease's progression. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its inhibitory activity, neuroprotective effects, and the experimental basis for these findings.

Quantitative Analysis of Inhibitory Activity

The efficacy of this compound as a dual inhibitor is quantified by its half-maximal inhibitory concentration (IC50) values against its target enzymes, as well as its selectivity over related enzymes like acetylcholinesterase (AChE). A lower IC50 value indicates greater potency.

| Compound | Target Enzyme | IC50 (nM) | Selectivity (vs. AChE) | Reference |

| This compound | BuChE | 2.94 | ~10-fold vs. hAChE | [1] |

| This compound | hBuChE | 34.6 | [1] | |

| This compound | eqBuChE | 2.94 | [1] | |

| This compound | hMAO-B | 45.2 | [1] | |

| S06-1011 | hBChE | 16 | [2] | |

| S06-1031 | hBChE | 25 | [2] |

Note: "h" denotes human, and "eq" denotes equine. IC50 values can vary based on experimental conditions.

Core Mechanisms of Therapeutic Action

The therapeutic potential of this compound is rooted in its ability to simultaneously address multiple pathological aspects of neurodegenerative diseases.

Cholinergic Enhancement

By inhibiting BuChE, this compound increases the levels of the neurotransmitter acetylcholine in the brain.[2] Acetylcholine is crucial for cognitive functions such as learning and memory, which are severely impaired in Alzheimer's disease. While AChE is the primary enzyme responsible for acetylcholine degradation, BuChE levels increase in the brains of Alzheimer's patients, making it a relevant therapeutic target.[3]

Neuroprotection and Anti-Apoptotic Effects

The inhibition of MAO-B by this compound contributes significantly to its neuroprotective profile. MAO-B is involved in the catabolism of dopamine, a process that generates reactive oxygen species (ROS).[4] By inhibiting MAO-B, this compound reduces oxidative stress and protects neurons from oxidative damage. Furthermore, MAO-B inhibitors have been shown to regulate the mitochondrial apoptosis cascade, promote the expression of anti-apoptotic proteins like Bcl-2, and stimulate the production of pro-survival neurotrophic factors.[4][5]

Experimental Protocols

The evaluation of this compound's therapeutic potential relies on a battery of in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assays

Objective: To determine the potency and selectivity of this compound.

Methodology (Ellman's Method):

-

Preparation: A reaction mixture is prepared containing a phosphate buffer, the substrate (e.g., butyrylthiocholine for BuChE), and Ellman's reagent (DTNB).

-

Incubation: this compound at various concentrations is pre-incubated with the target enzyme (BuChE or AChE).

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Detection: The hydrolysis of the substrate by the enzyme produces a colored product, which is measured spectrophotometrically.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

In Vivo Cognitive Enhancement Studies

Objective: To assess the ability of this compound to reverse cognitive deficits.

Model: Scopolamine-induced memory impairment in rodents. Scopolamine is a muscarinic antagonist that induces a transient amnesic state.

Methodology (Morris Water Maze):

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[6][7][8]

-

Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues in the room.[8]

-

Treatment: Animals are treated with this compound or a vehicle control prior to the induction of amnesia with scopolamine.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.[8]

-

Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed to assess spatial learning and memory.

Neuroprotection Assays

Objective: To evaluate the ability of this compound to protect neurons from cell death.

Model: Cellular models of neurotoxicity (e.g., using hydrogen peroxide or amyloid-beta peptides to induce cell death).

Methodology:

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured.

-

Treatment: Cells are pre-treated with various concentrations of this compound.

-

Induction of Toxicity: A neurotoxic agent is added to the cell culture.

-

Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies metabolic activity.

-

Data Analysis: The percentage of viable cells in the treated groups is compared to the untreated control group.

Blood-Brain Barrier Permeability Assay

Objective: To determine if this compound can cross the blood-brain barrier (BBB) to reach its targets in the central nervous system.

Model: In vitro transwell model using brain endothelial cells.[9][10]

Methodology:

-

Cell Seeding: Brain endothelial cells are seeded on a semipermeable membrane in a transwell insert, forming a monolayer that mimics the BBB.[9][10]

-

Compound Addition: this compound is added to the upper (luminal) chamber.

-

Sampling: At various time points, samples are taken from the lower (abluminal) chamber.

-

Quantification: The concentration of this compound in the lower chamber is measured using techniques like LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated through the modulation of specific intracellular signaling pathways.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative diseases like Alzheimer's. Its dual inhibitory action on BuChE and MAO-B provides a powerful, multi-pronged approach to address both the symptomatic and underlying pathological aspects of the disease. The comprehensive preclinical data, including its potent inhibitory activity, ability to improve cognitive function in animal models, and neuroprotective effects, strongly support its continued investigation and development. The methodologies and signaling pathways outlined in this guide provide a framework for understanding the scientific basis of this compound's therapeutic potential and for designing future research in this area.

References

- 1. A highly effective and stable butyrylcholinesterase inhibitor with multi-faceted neuroprotection and cognition improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmpc.org [mmpc.org]

- 8. Morris water maze - Scholarpedia [scholarpedia.org]

- 9. Development of a Blood-Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]

BuChE-IN-7 chemical structure and properties

This document provides a detailed technical overview of BuChE-IN-7, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), for researchers, scientists, and professionals in drug development. It covers the chemical structure, properties, and associated experimental methodologies.

Chemical Structure and Properties

This compound, also referred to as compound (R)-29 in some literature, is a potent and selective inhibitor of butyrylcholinesterase. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₄N₂O₂ | [1] |

| Molecular Weight | 394.5 g/mol | [1] |

| IUPAC Name | N-[(2R)-3-(cyclohexylmethylamino)-2-hydroxypropyl]-3,3-diphenylpropanamide | [1] |

| Canonical SMILES | C1CCC(CC1)CNC--INVALID-LINK--O | [1] |

| InChI Key | InChI=1S/C25H34N2O2/c28-24(26-15-23(29)16-27-14-20-10-4-1-5-11-20)13-12-25(21-6-2-1-3-7-21)22-8-4-1-5-9-22/h1-9,20,23,27,29H,10-16H2/t23-/m1/s1 | [1] |

| Computed XLogP3 | 4.2 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 9 | [1] |

Biological Activity and Pharmacological Properties

This compound is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with a higher selectivity for BuChE. This dual inhibition is a promising strategy in the context of Alzheimer's disease, as both enzymes are involved in the hydrolysis of the neurotransmitter acetylcholine.

Table 2: In Vitro Biological Activities of this compound

| Target | Activity Type | Value | Species | Source |

| Acetylcholinesterase (AChE) | IC₅₀ | 0.15 µM | Not Specified | [2] |

| Butyrylcholinesterase (BuChE) | IC₅₀ | 0.7 µM | Not Specified | [2] |

| human Butyrylcholinesterase (hBuChE) | IC₅₀ | 40 nM | Human | [3] |

| equine Butyrylcholinesterase (eqBuChE) | IC₅₀ | 80 nM | Equine | [3] |

| DPPH Radical Scavenging | IC₅₀ | 46.9 µM | - | [2] |

| Ferrous Ion Chelation | IC₅₀ | 15.7 µM | - | [2] |

| HT-22 cell cytotoxicity | IC₅₀ | >80 µM | Murine | [2] |

| HepG2 cell cytotoxicity | IC₅₀ | 2.85 µM | Human | [3] |

Mechanism of Action in Alzheimer's Disease

The therapeutic potential of this compound in Alzheimer's disease (AD) stems from its ability to modulate the cholinergic system and exhibit neuroprotective effects. In AD, the levels of acetylcholine, a neurotransmitter crucial for learning and memory, are reduced. By inhibiting both AChE and BuChE, this compound increases the synaptic levels of acetylcholine. Furthermore, BuChE activity increases as AD progresses, making its inhibition a valuable therapeutic strategy.[4] Beyond cholinergic enhancement, this compound demonstrates antioxidant properties by scavenging free radicals and chelating metal ions, which helps to mitigate the oxidative stress implicated in AD pathology.[2]

References

- 1. cdt-card.cm-uj.krakow.pl [cdt-card.cm-uj.krakow.pl]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Cholinergic Restoration: A Technical Guide to Selective Butyrylcholinesterase Inhibition in Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning role of selective butyrylcholinesterase (BuChE) inhibition as a therapeutic strategy for neurodegenerative diseases. As the limitations of purely acetylcholinesterase (AChE)-focused therapies become more apparent, particularly in later stages of Alzheimer's disease and in other dementias, BuChE has emerged as a critical and nuanced target. This document provides a comprehensive overview of the core science, presents key quantitative data for comparative analysis, details essential experimental protocols, and visualizes the complex molecular pathways involved.

The Rationale for Selectivity: BuChE's Ascendant Role in the Diseased Brain

The cholinergic hypothesis has long been a cornerstone of Alzheimer's disease (AD) research, positing that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. While both AChE and BuChE hydrolyze ACh, their relative contributions shift dramatically as neurodegeneration progresses. In a healthy brain, AChE is the primary regulator of cholinergic tone. However, in the AD brain, AChE activity can decrease by up to 85% in certain regions, while BuChE levels paradoxically increase, with the BuChE/AChE ratio changing from 0.2 to as high as 11. This shift suggests that BuChE becomes the predominant enzyme responsible for ACh hydrolysis in the advanced AD brain, making it a crucial therapeutic target.

Beyond its role in ACh metabolism, BuChE is intimately associated with the pathological hallmarks of AD. It is found co-localized with amyloid-beta (Aβ) plaques and is believed to play a role in their maturation. Furthermore, BuChE is implicated in neuroinflammatory processes, a key component of neurodegeneration. Selective inhibition of BuChE, therefore, presents a multi-faceted therapeutic approach: restoring cholinergic function, potentially modulating Aβ pathology, and mitigating neuroinflammation.

Quantitative Analysis of Selective BuChE Inhibitors

The development of potent and selective BuChE inhibitors is a key focus of modern medicinal chemistry. The following tables summarize the in vitro inhibitory activities of various compounds against both BuChE and AChE, providing a basis for comparing their selectivity. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | BuChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE IC50 / BuChE IC50) | Source |

| Selective BuChE Inhibitors | ||||

| Compound 16 | 0.443 (human) | >100 (human) | >225 | |

| Cymserine Analog (PEC) | - | - | High | |

| Fluorobenzylcymserine (FBC) | 0.00479 - 0.00610 (human) | - | High | |

| Compound 8e | 0.066 (human) | >10 (human) | >151 | |

| Compound 18 | <10 (human) | >300 (human) | >30 | |

| Dual/Other Inhibitors for Comparison | ||||

| Rivastigmine | 0.495 (equine) | 74.2 (eel) | 0.15 | |

| Donepezil | 5.91 (equine) | 0.096 (eel) | 61.56 | |

| Tacrine | 0.003 (human) | 0.0145 (human) | 0.21 | |

| ZINC390718 | 241.1 | 543.8 | 2.26 |

Table 1: In Vitro Inhibitory Potency and Selectivity of Various Cholinesterase Inhibitors.

| Compound | Inhibition Type | Ki (µM) | Source |

| Dihydrobenzodioxepine Cymserine (DHBDC) | Partial Mixed | Ki1 = 3.24 nM, Ki2 = 7.91 nM | |

| Compound 8 | Mixed | - | |

| Compound 18 | Mixed | - | |

| Phlorofucofuroeckol A (4) | Mixed | 2.1 | |

| Dieckol (6) | Mixed | 3.7 | |

| 7-phloroeckol (9) | Competitive | 31.2 |

Table 2: Enzyme Kinetic Parameters of Selective BuChE Inhibitors.

Core Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. This section details the methodologies for key in vitro and in vivo experiments used to characterize selective BuChE inhibitors.

In Vitro Enzyme Inhibition Assay: Ellman's Method

The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of a thiocholine ester substrate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Substrate solution: Acetylthiocholine iodide (ATChI) for AChE or S-butyrylthiocholine iodide (BTChI) for BuChE (75 mM in deionized water).

-

Enzyme solution: Human recombinant BuChE or AChE from a commercial source, diluted in phosphate buffer to the desired concentration.

-

Inhibitor solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test inhibitor solution at various concentrations.

-

Add 50 µL of the enzyme solution to each well.

-

Incubate the enzyme and inhibitor for a predefined period (e.g., 15 minutes) at room temperature.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the substrate solution (BTChI for BuChE).

-

Immediately measure the change in absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well.

-

The percent inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

In Vitro Blood-Brain Barrier Permeability Assay: PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive diffusion of compounds across the blood-brain barrier (BBB).

Principle: This assay uses a 96-well filter plate where the filter is coated with a lipid solution (e.g., porcine brain lipid) to mimic the BBB. The test compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured over time.

Detailed Protocol:

-

Plate Preparation:

-

Coat the filter of a 96-well filter plate (donor plate) with the lipid solution and allow the solvent to evaporate.

-

-

Solution Preparation:

-

Prepare a solution of the test compound in a buffer at a known concentration.

-

Fill the wells of a 96-well acceptor plate with buffer.

-

-

Assay Procedure:

-

Place the lipid-coated donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

-

Add the test compound solution to the donor wells.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

-

Quantification and Analysis:

-

After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

-

The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - C_A / C_equilibrium)) * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A is the concentration in the acceptor well, C_equilibrium is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

-

Compounds with high Pe values are predicted to have good BBB permeability.

-

In Vivo Models of Neurodegeneration

Animal models are indispensable for evaluating the in vivo efficacy of selective BuChE inhibitors.

-

Transgenic Mouse Models of Alzheimer's Disease:

-

APP/PS1 Mice: These mice co-express a mutant human amyloid precursor protein (APP) and a mutant human presenilin-1 (PS1). They develop age-dependent Aβ plaques and cognitive deficits, making them a widely used model to study Aβ pathology.

-

5XFAD Mice: These mice express five familial AD mutations in APP and PS1, leading to rapid and aggressive Aβ deposition.

-

Evaluation: Efficacy in these models is assessed by measuring changes in Aβ plaque load (immunohistochemistry), levels of soluble and insoluble Aβ (ELISA), and improvements in cognitive performance (e.g., Morris water maze, Y-maze).

-

-

Scopolamine-Induced Amnesia Model:

-

Principle: The muscarinic receptor antagonist scopolamine induces a transient cholinergic deficit, leading to memory impairment in rodents. This model is useful for assessing the symptomatic, pro-cognitive effects of cholinesterase inhibitors.

-

Procedure: Rodents are treated with the test compound prior to scopolamine administration. Cognitive function is then assessed using tasks such as the passive avoidance test or the Morris water maze.

-

-

Aβ Peptide Infusion Models:

-

Principle: Direct intracerebroventricular (ICV) infusion of Aβ peptides can induce neuroinflammation, oxidative stress, and cognitive deficits in rodents, mimicking aspects of AD pathology.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the molecular cascades initiated by selective BuChE inhibition is crucial for rational drug design and for identifying novel therapeutic targets. The following diagrams, rendered in DOT language, illustrate key pathways and experimental workflows.

Cholinergic and Anti-Inflammatory Signaling

Selective BuChE inhibition directly impacts both cholinergic neurotransmission and neuroinflammatory pathways.

Caption: Cholinergic and anti-inflammatory pathways modulated by selective BuChE inhibition.

BuChE and Amyloid-Beta Plaque Maturation

BuChE's interaction with Aβ is a critical aspect of its role in AD pathology.

Caption: Postulated role of BuChE in the maturation of amyloid-beta plaques.

Drug Discovery and Evaluation Workflow

A typical workflow for the identification and preclinical evaluation of a novel selective BuChE inhibitor.

Caption: A generalized workflow for the discovery of selective BuChE inhibitors.

Beyond Alzheimer's: BuChE Inhibition in Other Neurodegenerative Diseases

The rationale for selective BuChE inhibition extends beyond AD to other neurodegenerative conditions characterized by cholinergic deficits and neuroinflammation.

-

Parkinson's Disease Dementia (PDD) and Dementia with Lewy Bodies (DLB): Both PDD and DLB exhibit significant cholinergic deficits, often more severe than in AD. BuChE is the predominant cholinesterase in many key brain regions affected in PDD. Clinical trials with the dual inhibitor rivastigmine have shown benefits in PDD, suggesting that BuChE inhibition is a valuable therapeutic strategy. Selective BuChE inhibitors may offer a more targeted approach with a potentially better side-effect profile.

-

Vascular Dementia: Subcortical vascular dementia is also associated with cholinergic pathway disruption. The dual inhibitory action of rivastigmine has shown potential benefits for cognitive and behavioral symptoms in this condition.

Future Directions and Conclusion

Selective BuChE inhibition represents a promising and more targeted evolution of cholinergic therapy for neurodegenerative diseases. The increasing understanding of BuChE's multifaceted role in both neurotransmission and neuropathology underscores its importance as a drug target.

Future research should focus on:

-

Long-term studies in relevant animal models: To fully elucidate the disease-modifying potential of selective BuChE inhibitors on Aβ and tau pathologies.

-

Clinical trials with highly selective inhibitors: To validate the preclinical findings in human populations and to assess the clinical benefits in AD, PDD, and other dementias.

-

Exploration of novel signaling pathways: Further investigation into how BuChE inhibition impacts pathways like the Reelin-mediated signaling pathway could reveal additional therapeutic benefits.

-

Development of PET ligands for BuChE: To enable in vivo imaging of BuChE levels and inhibitor target engagement in the human brain.

BuChE-IN-7: A Technical Guide to its Discovery and Development

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

BuChE-IN-7, also identified as compound (R)-29, is a highly potent and selective inhibitor of human butyrylcholinesterase (hBuChE). Its development marks a significant step in the exploration of therapeutic agents targeting cholinergic system dysregulation, particularly in the context of neurodegenerative diseases like Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of this compound, presenting quantitative data, detailed experimental protocols, and a visualization of its development workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and drug-like properties.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Species | Notes |

| BuChE | 40 | Human (hBuChE) | [1] |

| BuChE | 80 | Equine (eqBuChE) | |

| AChE | >10,000 | Human (hAChE) | Highly selective for BuChE over AChE.[1] |

Table 2: Safety and ADME Profile

| Parameter | Value | Assay | Notes |

| Cytotoxicity (LC50) | 2.85 µM | HepG2 cell line | [1] |

| hERG Inhibition | < 50% at 10 µM | Patch-clamp assay | Low risk of cardiac toxicity.[1] |

| Metabolic Stability | 90% remaining after 2h | Human Liver Microsomes | High metabolic stability.[1] |

| Blood-Brain Barrier Permeability | High | PAMPA-BBB assay | Predicted to cross the blood-brain barrier. |

Table 3: In Vivo Efficacy

| Animal Model | Dosage | Effect | Notes |

| Scopolamine-induced amnesia in mice | 15 mg/kg (i.p.) | Pro-cognitive effect | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted during the discovery and characterization of this compound.

Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the rate of cholinesterase activity.

-

Principle: The assay measures the hydrolysis of a thiocholine ester substrate by BuChE. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured colorimetrically at 412 nm. The rate of color change is proportional to the enzyme activity.

-

Materials:

-

Human recombinant BuChE

-

Butyrylthiocholine iodide (BTCI) - substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 7.4)

-

This compound (or other test inhibitors)

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the BuChE enzyme solution.

-

Add various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, BTCI.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)

This in vitro assay is used to predict the passive permeability of a compound across the blood-brain barrier.

-

Principle: The assay utilizes a 96-well filter plate coated with a lipid solution that mimics the composition of the blood-brain barrier. The test compound is added to the donor wells, and its diffusion across the artificial membrane into the acceptor wells is measured over time.

-

Materials:

-

96-well filter plates (donor plate)

-

96-well acceptor plates

-

Porcine brain lipid extract in an organic solvent

-

Phosphate buffered saline (PBS), pH 7.4

-

This compound

-

LC-MS/MS or UV-Vis spectrophotometer for quantification

-

-

Procedure:

-

Coat the filter membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate.

-

Fill the acceptor wells with PBS.

-

Add a solution of this compound in PBS to the donor wells.

-

Assemble the donor and acceptor plates to create a "sandwich" and incubate at room temperature for a specified period (e.g., 4-18 hours).

-

After incubation, determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

-

The permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * A * t) where [drug] is the concentration of the drug, V is the volume, A is the filter area, and t is the incubation time.

-

Passive Avoidance Test for In Vivo Cognitive Assessment

This behavioral test is used to evaluate the effect of a compound on learning and memory in rodents.

-

Principle: The test is based on the innate preference of rodents for dark environments. The animal is placed in a brightly lit chamber connected to a dark chamber. Upon entering the dark chamber, the animal receives a mild, aversive stimulus (e.g., a foot shock). The latency to re-enter the dark chamber in a subsequent trial is used as a measure of memory retention.

-

Materials:

-

Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, equipped with a grid floor for delivering a foot shock)

-

Scopolamine (to induce amnesia)

-

This compound

-

Experimental animals (e.g., mice)

-

-

Procedure:

-

Training Session:

-

Administer the vehicle or this compound to the animals at a specified time before training.

-

Administer scopolamine to induce a memory deficit (typically 30 minutes before training).

-

Place the mouse in the light compartment of the apparatus.

-

When the mouse enters the dark compartment, deliver a mild foot shock.

-

Remove the mouse from the apparatus.

-

-

Test Session (e.g., 24 hours later):

-

Place the mouse back into the light compartment.

-

Measure the latency time for the mouse to enter the dark compartment. A longer latency indicates better memory of the aversive experience.

-

Compare the latencies of the this compound treated group with the vehicle-treated and scopolamine-only groups to assess the pro-cognitive effects of the compound.

-

-

Discovery and Development Workflow

The following diagram illustrates the logical workflow that guided the discovery and development of this compound.

Conclusion

This compound ((R)-29) has emerged as a promising, highly selective inhibitor of butyrylcholinesterase with desirable drug-like properties and in vivo efficacy in a preclinical model of cognitive impairment. Its discovery and development have been guided by a systematic workflow, from rational design and synthesis to comprehensive in vitro and in vivo characterization. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, neuropharmacology, and drug discovery who are interested in the development of novel treatments for neurodegenerative diseases. Further investigation into the therapeutic potential of this compound is warranted.

References

Understanding the Selectivity of a Potent Butyrylcholinesterase Inhibitor: A Technical Guide

This technical guide provides an in-depth analysis of the selectivity of a representative butyrylcholinesterase (BuChE) inhibitor, referred to herein as Compound 16. The information presented is targeted towards researchers, scientists, and drug development professionals working on neurodegenerative diseases, particularly Alzheimer's disease, where BuChE is a significant therapeutic target.[1][2]

Introduction to Butyrylcholinesterase and its Role in Alzheimer's Disease

Butyrylcholinesterase (BuChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the breakdown of the neurotransmitter acetylcholine.[3] While AChE is the primary enzyme for this function in a healthy brain, the role of BuChE becomes increasingly important in the later stages of Alzheimer's disease.[1][4] In the advanced stages of the disease, AChE levels are known to decrease, while BuChE activity either remains stable or increases.[2][4] This shift makes BuChE a compelling target for therapeutic intervention to manage the cognitive symptoms of Alzheimer's. The development of inhibitors with high selectivity for BuChE over AChE is a key strategy to minimize potential side effects associated with non-selective inhibition.[2]

Quantitative Analysis of Inhibitor Potency and Selectivity

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor for BuChE over AChE is determined by comparing their respective IC50 values.

The following table summarizes the in vitro inhibitory potency and selectivity of Compound 16 against human BuChE (huBuChE) and human AChE (huAChE).

| Compound | huBuChE IC50 (µM) | huAChE IC50 (µM) | Selectivity Index (SI) |

| Compound 16 | 0.443 | > 10 | > 22.6 |

| Rivastigmine | 0.035 | 0.280 | 8.0 |

| Data sourced from[3]. The selectivity index is calculated as IC50(huAChE) / IC50(huBuChE). |

As the data indicates, Compound 16 demonstrates submicromolar inhibition of huBuChE and shows no significant inhibition of huAChE at concentrations up to 10 µM, highlighting its high selectivity.[3] In comparison, the clinically used drug Rivastigmine shows a lower selectivity for BuChE.[3]

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. The following sections detail the methodologies typically employed.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

A widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[3]

Principle: This assay is based on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) by the respective cholinesterase enzyme. The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at a specific wavelength (typically 412 nm). The rate of color change is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant AChE.[3]

-

Butyrylcholinesterase (BuChE) from equine serum or human recombinant BuChE.[3]

-

Acetylthiocholine iodide (ATCI) as a substrate for AChE.

-

Butyrylthiocholine iodide (BTCI) as a substrate for BuChE.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (e.g., pH 8.0).

-

Test inhibitor (e.g., Compound 16).

-

Reference inhibitor (e.g., donepezil, rivastigmine).[3]

-

96-well microplate reader.

Procedure:

-

Prepare solutions of the enzymes, substrates, DTNB, and the test inhibitor in the appropriate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution to each well.

-

Add varying concentrations of the test inhibitor to the wells. A control well with no inhibitor is also prepared.

-

Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE) to all wells.

-

Immediately measure the change in absorbance over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualization of Key Concepts

The following diagrams illustrate important concepts related to the study of BuChE inhibitors.

Caption: General mechanism of butyrylcholinesterase inhibition.

Caption: Workflow for the discovery and characterization of selective BuChE inhibitors.

Conclusion

The development of highly selective BuChE inhibitors like Compound 16 represents a promising avenue for the symptomatic treatment of later-stage Alzheimer's disease.[3] A thorough understanding of the quantitative measures of inhibitor potency and selectivity, coupled with robust experimental protocols, is crucial for the successful identification and optimization of such therapeutic agents. The methodologies and data presented in this guide serve as a foundational resource for researchers in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BuChE-IN-7: A Detailed Protocol for Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

BuChE-IN-7 has emerged as a potent and highly selective inhibitor of human butyrylcholinesterase (hBuChE), an enzyme increasingly recognized for its role in the progression of Alzheimer's disease and other neurological disorders. This document provides a comprehensive guide to the synthesis and purification of this compound, based on established scientific literature. The protocols outlined below are intended to equip researchers with the necessary information to produce high-purity this compound for in-vitro and in-vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with this compound, also known as compound (R)-29 in some literature.

| Parameter | Value | Reference |

| hBuChE IC50 | 40 nM | [1] |

| eqBuChE IC50 | 80 nM | |

| Selectivity | Highly selective over acetylcholinesterase (AChE) | [1] |

| Cytotoxicity (HepG2) LC50 | 2.85 μM | [1] |

| Metabolic Stability (Human Liver Microsomes) | 90% of parent compound remaining after 2 hours | [1] |

Experimental Protocols

Synthesis of this compound (rac-29)

The synthesis of racemic this compound (rac-29) is achieved through a multi-step process involving the reaction of key intermediates. The following protocol is a generalized representation based on the synthesis of similar 3-(cyclohexylmethyl)amino-2-hydroxypropyl derivatives. For the specific synthesis of this compound, refer to the detailed procedures outlined by Panek D, et al. in the European Journal of Medicinal Chemistry, 2023;249:115135.[1]

Materials and Reagents:

-

Appropriate starting materials (e.g., a suitable epoxide and cyclohexylmethylamine)

-

Solvents (e.g., methanol, ethanol, dichloromethane)

-

Catalysts (if required)

-

Reagents for work-up and purification (e.g., sodium bicarbonate, brine, magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting epoxide in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: Add cyclohexylmethylamine to the reaction mixture. The reaction may be stirred at room temperature or heated depending on the specific protocol.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction mixture and perform an aqueous work-up. This typically involves washing with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

-

Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a standard and effective method for this purpose.

Materials and Equipment:

-

Crude this compound

-

Silica gel for column chromatography

-

Eluent system (a mixture of solvents, e.g., hexane and ethyl acetate or dichloromethane and methanol)

-

Chromatography column

-

Fraction collector (optional)

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities.

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Chiral Separation (for (R)-29): To obtain the specific enantiomer, (R)-29, a chiral separation step is necessary. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or through the use of a chiral resolving agent.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the inhibitory action of this compound on the butyrylcholinesterase signaling pathway.

Caption: Inhibition of acetylcholine hydrolysis by this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: Step-by-Step BuChE-IN-7 Enzyme Kinetic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine degradation at the synaptic cleft, BuChE is found in various tissues, including the plasma, liver, and brain, and its activity becomes more significant in the later stages of Alzheimer's disease. This makes BuChE a compelling therapeutic target for the development of novel treatments for neurodegenerative disorders.

BuChE-IN-7 is a novel selective inhibitor of butyrylcholinesterase. These application notes provide a detailed protocol for conducting an enzyme kinetic assay to determine the inhibitory potency of this compound. The assay is based on the well-established Ellman's method, which uses butyrylthiocholine (BTC) as a substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen. The enzymatic hydrolysis of BTC by BuChE produces thiocholine, which reacts with DTNB to generate the yellow anion 5-thio-2-nitrobenzoate (TNB), detectable by spectrophotometry at 412 nm. By measuring the rate of TNB formation in the presence of varying concentrations of this compound, key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) can be determined.

Signaling Pathway and Inhibition

Butyrylcholinesterase contributes to the hydrolysis of acetylcholine in the synaptic cleft, thereby regulating cholinergic signaling. Inhibition of BuChE by a compound like this compound leads to an increase in the concentration and duration of action of acetylcholine, which can help to ameliorate cognitive deficits associated with neurodegenerative diseases.

Caption: Inhibition of acetylcholine hydrolysis by this compound.

Experimental Workflow

The following diagram outlines the major steps involved in the this compound enzyme kinetic assay.

Caption: Step-by-step workflow for the this compound kinetic assay.

Materials and Methods

Reagents and Materials

-

Butyrylcholinesterase (BuChE) from equine serum

-

This compound (Test Inhibitor)

-

Butyrylthiocholine iodide (BTC)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate, clear, flat-bottom

-

Microplate reader capable of kinetic measurements at 412 nm

-

Multichannel pipette

-

Serological pipettes and tips

Reagent Preparation

-

Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM. Protect from light.

-

BTC Solution (100 mM): Dissolve an appropriate amount of butyrylthiocholine iodide in deionized water to a final concentration of 100 mM.

-

BuChE Stock Solution (e.g., 1 U/mL): Prepare a stock solution of BuChE in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO to create a high-concentration stock solution.

Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.

Preparation of Working Solutions

-

DTNB Working Solution (0.5 mM): Dilute the 10 mM DTNB stock solution 1:20 in phosphate buffer.

-

BTC Working Solution (10 mM): Dilute the 100 mM BTC stock solution 1:10 in phosphate buffer.

-

BuChE Working Solution: Dilute the BuChE stock solution in phosphate buffer to a concentration that provides a linear rate of absorbance increase at 412 nm for at least 10 minutes. This needs to be determined empirically.

-

This compound Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer containing a final DMSO concentration of 1% (or a concentration that does not affect enzyme activity). A typical 10-point, 3-fold serial dilution starting from 100 µM might be appropriate, but the concentration range should be adjusted based on the expected potency of the inhibitor.

Assay Procedure

-

Plate Setup:

-

Blank wells: 180 µL of phosphate buffer.

-

Control wells (100% activity): 140 µL of phosphate buffer + 20 µL of BuChE working solution + 20 µL of 1% DMSO (or vehicle).

-

Inhibitor wells: 140 µL of phosphate buffer + 20 µL of BuChE working solution + 20 µL of each this compound serial dilution.

-

-

Pre-incubation: Add the components as described above to the respective wells. Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: To all wells (except the blank), add 20 µL of the BTC working solution to initiate the enzymatic reaction. The final concentration of BTC in the well will be 1 mM.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30-60 seconds for 10-20 minutes.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor (100% activity).

-

Determine the IC50 value: Plot the % inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Determine the inhibitor constant (Ki): To determine the mechanism of inhibition and the Ki value, the assay should be repeated with varying concentrations of both the substrate (BTC) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Quantitative Data Summary

The following table presents hypothetical kinetic data for this compound.

| Parameter | Value |

| IC50 | 150 nM |

| Ki | 75 nM |

| Mechanism of Inhibition | Competitive |

Note: The provided values are for illustrative purposes only and the actual values for this compound must be determined experimentally.

Troubleshooting

-

High background absorbance: Ensure that the DTNB solution is fresh and protected from light.

-

Non-linear reaction rate: The enzyme concentration may be too high, leading to substrate depletion. Reduce the enzyme concentration.

-

Inconsistent results: Ensure accurate pipetting and proper mixing of reagents. Maintain a constant temperature throughout the assay. Check the stability of the inhibitor in the assay buffer.

-

Inhibitor insolubility: Ensure the final concentration of DMSO is low and does not affect enzyme activity. If the inhibitor precipitates, consider using a different solvent or a lower starting concentration.

Application Notes and Protocols for Cell-Based Assay of BuChE-IN-7 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BuChE), also known as plasma cholinesterase, is a serine hydrolase that, along with acetylcholinesterase (AChE), plays a role in regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] While AChE is the primary enzyme responsible for acetylcholine breakdown at synaptic clefts, BuChE activity becomes increasingly significant in pathological conditions such as Alzheimer's disease, where AChE levels decline and BuChE levels can increase, particularly in association with amyloid-β plaques.[1][2][3] This makes BuChE an important therapeutic target for neurodegenerative disorders.

BuChE-IN-7 is a potent and selective inhibitor of human butyrylcholinesterase (hBuChE). Understanding its activity in a cellular context is crucial for evaluating its therapeutic potential. This document provides detailed protocols for a cell-based assay to determine the inhibitory activity of this compound using the human neuroblastoma cell line SH-SY5Y, which endogenously expresses BuChE.[4]

Principle of the Assay

The cell-based assay for BuChE activity is adapted from the well-established Ellman's method.[5][6][7] The principle of this colorimetric assay is as follows:

-

Cell Lysis: SH-SY5Y cells are treated with this compound and subsequently lysed to release intracellular enzymes, including BuChE.

-

Enzymatic Reaction: The cell lysate is incubated with the substrate butyrylthiocholine iodide (BTC). BuChE present in the lysate hydrolyzes BTC to produce thiocholine.

-

Colorimetric Detection: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product.

-

Quantification: The rate of TNB formation is measured spectrophotometrically at 412 nm. The inhibitory effect of this compound is determined by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and reference compounds.

Table 1: Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | Human BuChE (hBuChE) | 40 nM | [2] |

| This compound | Equine BuChE (eqBuChE) | 80 nM |

Table 2: Inhibitory Activity of Reference Cholinesterase Inhibitors

| Compound | Target Enzyme | IC50 Value | Source |

| Tacrine | AChE (from electric eel) | 0.0145 µM | [8] |

| BuChE (from equine serum) | 0.003 µM | [8] | |

| Rivastigmine | AChE | 74.2 µM | |

| BuChE | 0.495 µM |

Experimental Protocols

Materials and Reagents

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell lysis buffer (e.g., 0.1 M phosphate buffer, pH 7.4, with 1% Triton X-100)

-

Protein assay reagent (e.g., BCA or Bradford)

-

96-well microplates (clear, flat-bottom)

-

Butyrylthiocholine iodide (BTC)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Microplate reader capable of measuring absorbance at 412 nm

Cell Culture of SH-SY5Y Cells

-

Thawing and Seeding: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and seed into a T-75 flask.[9][10][11]

-

Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.[11]

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cells and subculture at a ratio of 1:3 to 1:6.[9][10]

Cell-Based BuChE Inhibition Assay

-

Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control inhibitor (e.g., rivastigmine). Incubate for the desired treatment time (e.g., 1-2 hours).

-

Cell Lysis: After incubation, aspirate the medium and wash the cells once with 100 µL of ice-cold PBS. Add 50 µL of ice-cold cell lysis buffer to each well. Incubate on ice for 10-15 minutes with gentle shaking.

-

Protein Quantification: Transfer a small aliquot (e.g., 10 µL) of the cell lysate from each well to a separate 96-well plate for protein quantification using a standard protein assay kit. This is to normalize the enzyme activity to the total protein content.

-

Enzyme Activity Measurement (Ellman's Method):

-

Prepare the Ellman's reaction mixture containing 0.1 M phosphate buffer (pH 7.4), 0.5 mM DTNB, and 1 mM BTC.

-

To the remaining cell lysate in the original 96-well plate, add 150 µL of the Ellman's reaction mixture.

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes in kinetic mode.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well from the linear portion of the kinetic curve.

-

Normalize the reaction rate to the protein concentration of the corresponding lysate.

-

Calculate the percentage of BuChE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Visualizations

References

- 1. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. scribd.com [scribd.com]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. mdpi.com [mdpi.com]

- 9. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]

- 10. SH-SY5Y culturing [protocols.io]

- 11. accegen.com [accegen.com]

Application Notes and Protocols for Utilizing BuChE-IN-7 in an Alzheimer's Disease Animal Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BuChE-IN-7, a selective butyrylcholinesterase (BuChE) inhibitor, in a murine model of Alzheimer's disease (AD). This document outlines the rationale for targeting BuChE in AD, the pharmacological properties of this compound, and step-by-step experimental procedures for evaluating its therapeutic potential.

Introduction to Butyrylcholinesterase as a Therapeutic Target in Alzheimer's Disease

Alzheimer's disease is characterized by a progressive decline in cognitive function, which is associated with a deficit in cholinergic neurotransmission. While acetylcholinesterase (AChE) has been the primary target for many AD therapies, evidence suggests that butyrylcholinesterase (BuChE) also plays a significant role in acetylcholine (ACh) hydrolysis, particularly as the disease progresses. In the AD brain, AChE activity tends to decrease, while BuChE activity can remain stable or even increase.[1][2] Furthermore, BuChE is associated with amyloid-beta (Aβ) plaques, a hallmark of AD pathology, and may be involved in their maturation.[3] Selective inhibition of BuChE, therefore, presents a promising therapeutic strategy to enhance cholinergic signaling and potentially modulate Aβ pathology with a reduced risk of certain cholinergic side effects.

This compound: A Selective Butyrylcholinesterase Inhibitor

This compound is a potent and highly selective inhibitor of butyrylcholinesterase. Its selectivity for BuChE over AChE makes it a valuable tool for investigating the specific role of BuChE in AD pathogenesis and for developing targeted therapeutics.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C25H34N2O2[4] |

| Molecular Weight | 394.55 g/mol [5] |

| IUPAC Name | N-[(2R)-3-(cyclohexylmethylamino)-2-hydroxypropyl]-3,3-diphenylpropanamide[4] |

Pharmacological Data:

| Parameter | Value | Species |

| IC50 (BuChE) | 40 nM[5] | Human |

| IC50 (BuChE) | 80 nM[5] | Equine |

| In Vivo Efficacious Dose | 15 - 30 mg/kg (i.p.)[5] | Mouse |

Animal Model Protocol: Amyloid-β Induced Cognitive Deficit Model

This protocol describes the induction of an Alzheimer's-like pathology in mice through the intracerebroventricular (i.c.v.) injection of aggregated amyloid-β peptide (Aβ1-40), a methodology known to induce cognitive deficits.[6]

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in an Aβ-induced mouse model of AD.

Detailed Methodologies

1. Animal Subjects:

-

Species: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: House mice in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.

-

Acclimatization: Allow mice to acclimatize to the housing facility for at least one week prior to the start of the experiment.

2. Preparation of Aggregated Aβ1-40:

-

Reconstitute synthetic Aβ1-40 peptide in sterile phosphate-buffered saline (PBS) to a concentration of 1 mg/mL.

-

Incubate the solution at 37°C for 72 hours to promote aggregation.

3. Preparation of this compound Solution:

-

Dissolve this compound in a vehicle solution suitable for intraperitoneal (i.p.) injection (e.g., 10% DMSO, 40% PEG300, 50% PBS).

-

Prepare solutions to deliver doses of 15 mg/kg and 30 mg/kg in a volume of 10 mL/kg body weight.

4. Intracerebroventricular (i.c.v.) Injection:

-

Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Secure the mouse in a stereotaxic frame.

-

Inject 3 μL of the aggregated Aβ1-40 solution (or vehicle for the control group) into the lateral ventricle using the following coordinates from bregma: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm.

5. This compound Administration:

-

Acute Treatment: Administer a single i.p. injection of this compound (15 or 30 mg/kg) or vehicle 30 minutes prior to behavioral testing.

-

Chronic Treatment: Administer daily i.p. injections of this compound (15 or 30 mg/kg) or vehicle for a period of 7-14 days following the i.c.v. injection.

6. Behavioral Assessment:

-

Perform behavioral tests during the light phase of the light/dark cycle.

-

Y-Maze Test (Spontaneous Alternation):

-

Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into all three arms.

-

Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

-

Novel Object Recognition Test (NORT):

-

Habituation: Allow the mouse to explore an empty open-field arena for 10 minutes.

-

Training: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

-

Testing: 24 hours after training, replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.

-

Record the time spent exploring each object.

-

Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100.

-

7. Tissue Collection and Biochemical Analysis:

-

Following the final behavioral test, euthanize the mice and collect the brains.

-

Dissect the hippocampus and cortex for biochemical analyses.

-

Measurement of Oxidative Stress: Assess levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) as markers of lipid peroxidation.

-

Measurement of Neuroinflammation: Quantify levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.

-

Quantification of Aβ Levels: Measure the levels of soluble and insoluble Aβ1-42 using ELISA.

Expected Quantitative Data

The following tables summarize expected outcomes based on literature for selective BuChE inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 |

| This compound | Human BuChE | 40 nM[5] |

| Equine BuChE | 80 nM[5] |

Table 2: Representative Behavioral Test Outcomes

| Treatment Group | Y-Maze (% Alternation) | Novel Object Recognition (Discrimination Index) |

| Vehicle + Vehicle | 65-75% | 30-40% |

| Aβ1-40 + Vehicle | 40-50% | 5-15% |

| Aβ1-40 + this compound (15 mg/kg) | 55-65% | 20-30% |

| Aβ1-40 + this compound (30 mg/kg) | 60-70% | 25-35% |

Table 3: Representative Biochemical Marker Analysis

| Treatment Group | Hippocampal TNF-α (pg/mg protein) | Cortical MDA (nmol/mg protein) | Soluble Aβ1-42 (pg/mg protein) |

| Vehicle + Vehicle | Baseline | Baseline | Baseline |

| Aβ1-40 + Vehicle | Increased | Increased | Increased |

| Aβ1-40 + this compound | Reduced | Reduced | Reduced |

Signaling Pathways Modulated by BuChE Inhibition

The therapeutic effects of selective BuChE inhibition in Alzheimer's disease are believed to be mediated through multiple signaling pathways.

Cholinergic Anti-Inflammatory Pathway

Caption: this compound inhibits BuChE, increasing ACh levels and activating the cholinergic anti-inflammatory pathway.

By inhibiting BuChE, this compound increases the availability of acetylcholine in the synaptic cleft. This elevated ACh can then act on α7 nicotinic acetylcholine receptors (α7-nAChRs) present on microglia and astrocytes. Activation of these receptors is known to suppress the production of pro-inflammatory cytokines, thereby dampening neuroinflammation, a key component of AD pathology.[7]

Neuroprotective Signaling

References

- 1. psychiatrist.com [psychiatrist.com]